molecular formula C11H14N2O3 B8415028 2-Hydroxy-5-(morpholin-4-yl)benzamide

2-Hydroxy-5-(morpholin-4-yl)benzamide

Cat. No. B8415028
M. Wt: 222.24 g/mol
InChI Key: VLKAMANXVHAJCB-UHFFFAOYSA-N
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Patent
US08110570B2

Procedure details

In a manner identical to Example 140, 121 mg (0.30 mmol) of benzyl 2-benzyloxy-5-(morpholin-4-yl)benzoate is converted to 2-benzyloxy-5-(morpholin-4-yl)benzamide which on hydrogenolysis gives 56 mg (0.25 mmol, 83% yield) of 2-hydroxy-5-(morpholin-4-yl)benzamide.
Name
benzyl 2-benzyloxy-5-(morpholin-4-yl)benzoate
Quantity
121 mg
Type
reactant
Reaction Step One
Name
2-benzyloxy-5-(morpholin-4-yl)benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC1C=CC(N2CCOCC2)=CC=1C(OCC1C=CC=CC=1)=O)C1C=CC=CC=1.C([O:38][C:39]1[CH:47]=[CH:46][C:45]([N:48]2[CH2:53][CH2:52][O:51][CH2:50][CH2:49]2)=[CH:44][C:40]=1[C:41]([NH2:43])=[O:42])C1C=CC=CC=1>>[OH:38][C:39]1[CH:47]=[CH:46][C:45]([N:48]2[CH2:49][CH2:50][O:51][CH2:52][CH2:53]2)=[CH:44][C:40]=1[C:41]([NH2:43])=[O:42]

Inputs

Step One
Name
benzyl 2-benzyloxy-5-(morpholin-4-yl)benzoate
Quantity
121 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=O)OCC2=CC=CC=C2)C=C(C=C1)N1CCOCC1
Step Two
Name
2-benzyloxy-5-(morpholin-4-yl)benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=O)N)C=C(C=C1)N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)N)C=C(C=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.25 mmol
AMOUNT: MASS 56 mg
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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